4-(Tert-butoxycarbonylamino)but-2-ynoic acid

Catalog No.
S828881
CAS No.
168762-94-5
M.F
C9H13NO4
M. Wt
199.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-(Tert-butoxycarbonylamino)but-2-ynoic acid

CAS Number

168762-94-5

Product Name

4-(Tert-butoxycarbonylamino)but-2-ynoic acid

IUPAC Name

4-[(2-methylpropan-2-yl)oxycarbonylamino]but-2-ynoic acid

Molecular Formula

C9H13NO4

Molecular Weight

199.2 g/mol

InChI

InChI=1S/C9H13NO4/c1-9(2,3)14-8(13)10-6-4-5-7(11)12/h6H2,1-3H3,(H,10,13)(H,11,12)

InChI Key

UEFFBQMMDMUCRR-UHFFFAOYSA-N

SMILES

CC(C)(C)OC(=O)NCC#CC(=O)O

Canonical SMILES

CC(C)(C)OC(=O)NCC#CC(=O)O
  • Organic synthesis

    The presence of the alkyne functional group suggests potential use as a building block in organic synthesis. Alkyne groups can participate in various reactions, such as click chemistry for the construction of complex molecules [].

  • Peptide synthesis

    The tert-butoxycarbonyl (Boc) group is a common protecting group used in peptide synthesis. It can be used to protect the amino group of 4-(Tert-butoxycarbonylamino)but-2-ynoic acid during peptide chain elongation and then selectively removed to obtain the free amino group for further reactions.

  • Bioconjugation

    The combination of an alkyne and a protected amine functionality makes 4-(Tert-butoxycarbonylamino)but-2-ynoic acid an interesting candidate for bioconjugation reactions. The alkyne group could be used for labeling biomolecules with azide-tagged probes through copper-catalyzed azide-alkyne cycloaddition (CuAAC) [].

4-(Tert-butoxycarbonylamino)but-2-ynoic acid is an organic compound characterized by its unique structure, which includes a tert-butoxycarbonyl group attached to an amino group on a but-2-ynoic acid backbone. Its molecular formula is C₉H₁₃N₁O₄, and it has a molecular weight of 185.21 g/mol. The compound is notable for its potential applications in medicinal chemistry and synthetic organic chemistry due to its reactive functional groups.

Typical for amino acids and derivatives. Key reactions include:

  • Esterification: The carboxylic acid group can react with alcohols to form esters, which are important in drug formulation.
  • Amidation: The amino group can react with acyl chlorides or anhydrides to form amides, enhancing its utility in peptide synthesis.
  • Nucleophilic Addition: The alkyne moiety can undergo nucleophilic additions, making it a versatile intermediate in organic synthesis.

The synthesis of 4-(Tert-butoxycarbonylamino)but-2-ynoic acid typically involves several steps, including:

  • Formation of the But-2-ynoic Acid Backbone: This can be achieved through various methods such as dehydrohalogenation or elimination reactions.
  • Introduction of the Tert-butoxycarbonyl Group: This is commonly done using tert-butoxycarbonyl chloride in the presence of a base.
  • Amidation: The amino group can be introduced via nucleophilic substitution reactions.

These steps can be optimized based on the desired yield and purity of the final product .

4-(Tert-butoxycarbonylamino)but-2-ynoic acid has several potential applications:

  • Pharmaceutical Development: Its structure makes it a candidate for the development of new drugs, particularly in the field of antimicrobial agents or enzyme inhibitors.
  • Synthetic Intermediates: It serves as a versatile building block in organic synthesis for creating more complex molecules.

Interaction studies are crucial for understanding how 4-(Tert-butoxycarbonylamino)but-2-ynoic acid interacts with biological systems. Preliminary studies may focus on:

  • Protein Binding: Investigating how this compound binds to specific proteins or enzymes could provide insights into its mechanism of action.
  • Cellular Uptake: Understanding how the compound is absorbed by cells could help assess its bioavailability and therapeutic efficacy.

Several compounds share structural similarities with 4-(Tert-butoxycarbonylamino)but-2-ynoic acid. Below is a comparison highlighting its uniqueness:

Compound NameStructure TypeUnique Features
2-((Tert-butoxycarbonyl)amino)pent-4-ynoic acidLonger carbon chainDifferent carbon skeleton affecting reactivity
(E)-4-(tert-butoxycarbonyl)(methyl)amino)but-2-enoic acidE-isomer with methyl substitutionVariations in substitution lead to different properties
4-(Amino)butyric acidNo tert-butoxycarbonyl groupSimpler structure lacking protective group

The unique presence of the tert-butoxycarbonyl group in 4-(Tert-butoxycarbonylamino)but-2-ynoic acid enhances its stability and reactivity compared to simpler analogs, making it particularly valuable in synthetic applications.

XLogP3

0.9

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation]

Pictograms

Irritant

Irritant

Dates

Modify: 2023-08-16

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